Home > Products > Screening Compounds P129790 > 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline
2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline - 7062-95-5

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-3168873
CAS Number: 7062-95-5
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is an imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and investigated for its anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB231. []
  • Relevance: This compound shares the core dihydroisoquinoline structure with 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. Both compounds feature substitutions at the 1 and 2 positions of the dihydroisoquinoline ring, although the specific substituents and their structures differ. []
  • Compound Description: Similar to the previous compound, this is another imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and evaluated for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. []
  • Relevance: This compound also shares the core dihydroisoquinoline structure with 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline, featuring substitutions at the 1 and 2 positions. [] The presence of a methoxyphenyl group linked via a methanone bridge at the 2 position in this compound is analogous to the (4-methylphenyl)sulfonyl group in the target compound, indicating a potential structure-activity relationship.

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid demonstrated higher activity against MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug, erlotinib. [] Additionally, it exhibited promising potency in inhibiting the tyrosine kinase EGFR. []
  • Relevance: This compound displays the same core dihydroisoquinoline structure and substitution pattern as the previous two compounds, highlighting the importance of this scaffold for potential anticancer activity. [] The presence of a pyrimidine ring linked through a methanone bridge at the 2 position in this compound, while structurally different, might suggest a similar binding interaction as the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline.

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, an imidazo[1,2-a]pyridine-isoquinoline derivative, was synthesized and investigated for its anticancer activity. []
  • Relevance: This compound is particularly noteworthy due to the presence of the phenylsulfonyl group at the 2 position of the tetrahydroisoquinoline ring, which directly parallels the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. [] This structural similarity strongly suggests that these compounds might share a similar mechanism of action or target a common biological pathway.

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited high activity against tested cancer cell lines compared to erlotinib, and it showed promising potency in inhibiting tyrosine kinase EGFR. []
  • Relevance: Similar to the previous compound, this derivative incorporates a tosyl group (toluene sulfonyl) at the 2 position of the tetrahydroisoquinoline ring. [] While not identical, the tosyl group closely resembles the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline, further strengthening the potential structure-activity relationship and suggesting a common pharmacophore for these compounds.

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative showed promising potency in comparison to erlotinib in inhibiting tyrosine kinase EGFR. [] In silico investigations of this compound were performed to study its interactions with the EGFR receptor. []
  • Relevance: This compound is structurally very similar to 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. Both share the tetrahydroisoquinoline core and a substituted phenylsulfonyl group at the 2 position. [] The only structural difference lies in the additional methoxy substituent on the phenylsulfonyl group in this compound. This close resemblance further supports the importance of the phenylsulfonyl moiety for biological activity.
Classification

This compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinolines are often explored for their roles in pharmacology, particularly in the development of drugs targeting various diseases.

Synthesis Analysis

The synthesis of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline typically involves several steps:

  1. Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or methanol.
  2. Sulfonylation: The next step involves introducing the sulfonyl group to the dihydroisoquinoline intermediate. This is generally accomplished by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid produced during the reaction.
  3. Pyridine Coupling: Finally, the sulfonylated dihydroisoquinoline is coupled with 4-methylphenylpyridine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions to yield the final product.

Each step requires careful control of reaction parameters such as temperature, time, and concentration to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy.

Key Structural Features:

  • Core Structure: The dihydroisoquinoline framework consists of a bicyclic structure characterized by a fused benzene and pyridine ring.
  • Sulfonyl Group: The sulfonyl group (-SO2-) is attached to the carbon adjacent to the nitrogen in the dihydroisoquinoline.
  • Pyridine Moiety: The presence of a pyridine ring enhances the compound's electron-withdrawing properties, which can influence its reactivity and biological activity.

Crystallographic data would provide precise bond lengths and angles, confirming the structural integrity and stereochemistry of the compound.

Chemical Reactions Analysis

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions:

  1. Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The sulfonyl group may be reduced to a sulfide under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

These reactions expand the utility of this compound in synthetic organic chemistry and medicinal applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline likely involves its interaction with specific biological targets such as enzymes or receptors.

Proposed Mechanism:

The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the pyridine moiety may engage in hydrophobic interactions. These interactions could modulate protein activity, potentially leading to therapeutic effects against diseases such as cancer or neurodegenerative disorders.

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: The molecular weight is calculated based on its constituents.

Solubility:

The solubility characteristics can vary depending on pH and solvent polarity; generally, compounds containing both polar (sulfonyl) and nonpolar (aromatic) groups exhibit variable solubility profiles.

Stability:

Stability under different environmental conditions (light, temperature) is crucial for storage and application in pharmaceuticals.

Applications

The scientific applications of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline are diverse:

  1. Pharmaceutical Development: Due to its structural features, this compound is investigated for potential use as an anticancer agent or neuroprotective drug.
  2. Biological Research: It serves as a probe for studying enzyme mechanisms or receptor interactions due to its ability to form covalent bonds with target proteins.
  3. Synthetic Chemistry: Its synthetic routes provide valuable methodologies for creating other complex organic molecules with potential therapeutic properties.

Properties

CAS Number

7062-95-5

Product Name

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3

InChI Key

QDBIWCPDWRCKLR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.